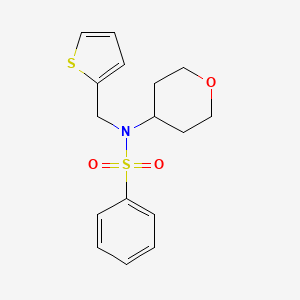
N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide, commonly known as THP-TMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THP-TMS is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique molecular structure makes it a promising candidate for further investigation.
Scientific Research Applications
Anti-Inflammatory and Anticancer Properties
Sulfonamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, a series of novel sulfonamide compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, a well-known anti-inflammatory drug. Some compounds also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development as therapeutic agents in treating inflammation, pain, and hepatitis C virus infections (Ş. Küçükgüzel et al., 2013).
Cytotoxicity and Carbonic Anhydrase Inhibition
Another study focused on new sulfonamide derivatives exhibiting cytotoxic activities, crucial for anti-tumor activity studies. Some sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase I and II, highlighting their potential in designing anti-tumor agents (H. Gul et al., 2016).
Applications in Herbicide Development
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides form a new group of compounds with interesting herbicidal activity. Their activity is mainly expressed as a post-emergence activity on dicotyledonous weed species, indicating their potential use in agricultural applications (J. Eussen et al., 1990).
Synthesis of Bis-Pyrazolyl-Thiazoles for Antitumor Activity
The synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes has been explored, with some compounds showing promising activities against hepatocellular carcinoma (HepG2) cell lines. This underscores the potential of such sulfonamide derivatives in cancer research (S. M. Gomha et al., 2016).
Metal Ion Sensing
A novel pyrazoline-based compound has been developed for metal ion selectivity based on fluorometric detection, demonstrating significant potential as a selective fluorometric "turn-off" sensor for detecting Hg2+ ions. This application is particularly relevant in environmental monitoring and pollution control (Ebru Bozkurt & H. Gul, 2018).
properties
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c18-22(19,16-6-2-1-3-7-16)17(13-15-5-4-12-21-15)14-8-10-20-11-9-14/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHZCGDWYPNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

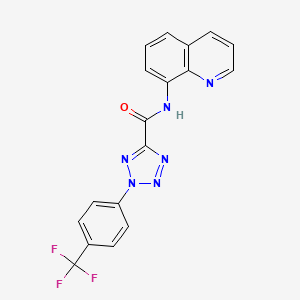
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690533.png)
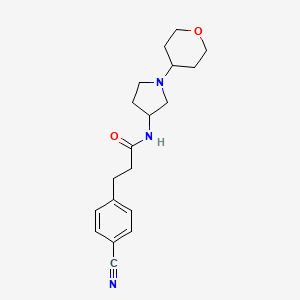

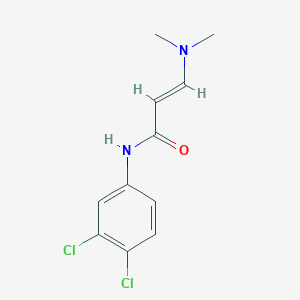
![3-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2690541.png)

![Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2690543.png)
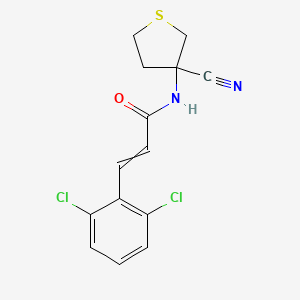
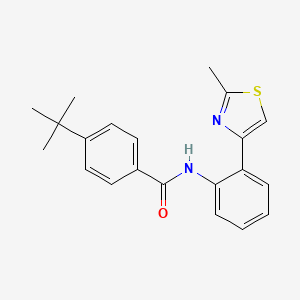
![[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2690549.png)
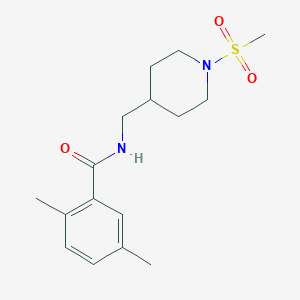
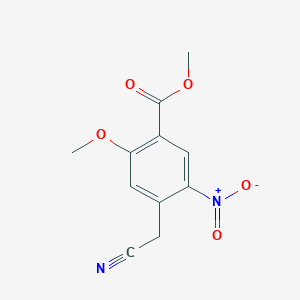
![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)